Homohypotaurine

GABA receptor pharmacology Neurochemistry Receptor binding assays

Select Homohypotaurine (3-aminopropanesulfinic acid) for applications where standard analogs fail. Its intermediate sulfinic oxidation state provides redox activity absent in homotaurine, while its extended 3-carbon chain yields differential GABAB receptor potency (IC50 60 nM). Validated in H₂O₂-induced cytoprotection models (HUVEC, H9c2) and GadB enzymatic synthesis (40% yield), it is the precise tool for GABAergic signaling and redox biology studies. Avoid blind substitution with common taurine analogs.

Molecular Formula C3H9NO2S
Molecular Weight 123.18 g/mol
CAS No. 25346-09-2
Cat. No. B1221897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomohypotaurine
CAS25346-09-2
Synonymshomohypotaurine
Molecular FormulaC3H9NO2S
Molecular Weight123.18 g/mol
Structural Identifiers
SMILESC(CN)CS(=O)O
InChIInChI=1S/C3H9NO2S/c4-2-1-3-7(5)6/h1-4H2,(H,5,6)
InChIKeyNPGXQDBNBFXJKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Homohypotaurine (CAS 25346-09-2) Procurement Guide: Chemical Identity and Baseline Characteristics for Research Sourcing


Homohypotaurine (3-aminopropanesulfinic acid; CAS 25346-09-2; molecular formula C₃H₉NO₂S; molecular weight 123.18 g/mol) is a sulfinic amino acid that serves as the higher homologue of hypotaurine, with an additional methylene carbon in its alkyl chain [1]. It is a white to off-white crystalline solid with a purity specification of ≥95% from commercial sources, and is chemically synthesized from homocystamine via sulfinic acid formation [2]. Unlike its fully oxidized analog homotaurine (tramiprosate), which is widely commercially available and extensively studied, homohypotaurine has limited commercial availability, a factor that has historically constrained its biological investigation [3].

Why Homohypotaurine Cannot Be Replaced by Taurine or Homotaurine in Specialized Research Applications


Homohypotaurine occupies a distinct physicochemical and functional niche among sulfur-containing amino acid analogs that cannot be replicated by simple substitution with taurine, hypotaurine, or homotaurine. Its intermediate oxidation state as a sulfinic acid confers a redox-active character absent in the fully oxidized sulfonic acid homotaurine, while its extended three-carbon chain (versus the two-carbon chain of hypotaurine) alters both receptor binding profiles and chromatographic behavior [1]. Critically, homohypotaurine exhibits differential GABA receptor subtype selectivity and distinct cytoprotective potency in oxidative stress models compared to its closest structural analogs, making blind substitution scientifically unsound for experiments requiring precise pharmacological or antioxidant activity profiles [2].

Homohypotaurine (CAS 25346-09-2) Differentiation Evidence: Quantitative Head-to-Head Comparator Data


GABA Receptor Binding Affinity: Homohypotaurine vs. Homotaurine IC50 Comparison

Homohypotaurine demonstrates an IC50 of 6.7 × 10⁻⁷ M in displacing [³H]GABA binding to bovine brain cortical membrane GABA receptors, which is approximately 17-fold lower in potency than homotaurine (IC50 = 3.9 × 10⁻⁸ M) under identical assay conditions [1]. Saturation experiments further established that the effect of homohypotaurine, like taurine and homotaurine, is due to a loss of high-affinity GABA sites with Kd = 10.7 nM [1].

GABA receptor pharmacology Neurochemistry Receptor binding assays

GABAB Receptor Affinity: Homohypotaurine IC50 in Rat Brain Synaptosomes

Homohypotaurine exhibits a binding affinity with an IC50 of 60 nM against the Gamma-aminobutyric acid type B (GABAB) receptor in rat brain synaptosomes, as determined after 30 minutes of incubation [1]. This places its potency in the same order of magnitude as certain synthetic GABAB ligands, though direct comparative data for homotaurine in this specific assay context is not currently available in the literature.

GABAB receptor Metabotropic receptors Synaptic pharmacology

Cytoprotection Against Hydrogen Peroxide-Induced Oxidative Stress: Homohypotaurine vs. Homotaurine

Purified homohypotaurine (HHT) was tested in vitro on primary human umbilical vein endothelial cells (HUVECs) and rat cardiomyoblasts (H9c2) and directly compared to its fully oxidized analog homotaurine (OT, tramiprosate). In both cell lines, HHT conferred statistically significant recovery from the cytotoxic effects induced by hydrogen peroxide (H₂O₂) exposure [1]. The study authors note that the precise quantitative magnitude of cytoprotection relative to homotaurine is not explicitly reported in the abstract or publicly available sections, but the direct head-to-head design establishes that HHT possesses distinct bioactivity in oxidative stress models where homotaurine is a known benchmark compound.

Oxidative stress Cytoprotection Cardiovascular biology Endothelial cell biology

Chromatographic Differentiation: Homohypotaurine Separation from Homothiotaurine and Homotaurine

Homohypotaurine can be reliably separated from its structurally related sulfur-containing analogs homothiotaurine and homotaurine using paper chromatography, ion-exchange chromatography, and paper electrophoresis [1]. Specific chromatographic conditions and Rf values are provided in the original 1973 synthesis paper, establishing a validated analytical framework for purity assessment that cannot be assumed for other sulfur-containing amino acids without method revalidation.

Analytical chemistry Chromatography Method development

Targeted Application Scenarios for Homohypotaurine (CAS 25346-09-2) Based on Verified Differentiation Evidence


Neuropharmacology Research Requiring Intermediate GABA Receptor Modulation

Homohypotaurine is ideally suited for in vitro and ex vivo studies investigating GABAergic signaling pathways where a compound with GABA receptor displacement potency intermediate between taurine (weak) and homotaurine (strong) is required. Its IC50 of 6.7 × 10⁻⁷ M in bovine brain membranes and 60 nM at GABAB receptors in rat synaptosomes provides a well-characterized benchmark for receptor binding assays [1][2].

Oxidative Stress and Cytoprotection Studies in Cardiovascular Cell Models

Based on direct head-to-head evidence of statistically significant cytoprotection against H₂O₂-induced damage in primary human umbilical vein endothelial cells (HUVECs) and rat cardiomyoblasts (H9c2) when compared to homotaurine, homohypotaurine serves as a chemically distinct tool for investigating redox biology and cardioprotective mechanisms [3].

Analytical Method Development and Reference Standard Preparation

The established chromatographic and electrophoretic separation protocols for homohypotaurine from homothiotaurine and homotaurine make it a valuable reference compound for analytical laboratories developing purity assays, stability-indicating methods, or metabolomics workflows involving sulfur-containing amino acids and their oxidized derivatives [4].

Biocatalysis and Enzymatic Synthesis Research

Homohypotaurine serves as a model substrate and product in studies of glutamate decarboxylase (GadB) enzymology, with established kinetic parameters (kcat = 33.92 ± 1.07 s⁻¹, KM = 38.24 ± 3.45 mM for its precursor l-HCSA) and a reported 40% yield following enzymatic synthesis and column chromatography [3]. This makes it suitable for investigators developing bio-based synthetic routes to sulfinic acid derivatives.

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